1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol
Description
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is an azetidine derivative featuring a 2-bromo-3-methylbenzoyl substituent attached to the azetidin-3-ol core. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is substituted at the 1-position with a benzoyl group bearing bromine and methyl groups at the 2- and 3-positions, respectively.
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7-3-2-4-9(10(7)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYAZZYATJJSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to form 2-bromo-3-methylbenzoic acid.
Activation: The carboxylic acid group of 2-bromo-3-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with azetidin-3-ol under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo-substituted benzoyl group.
Substitution: Substitution reactions can occur at the bromo and methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the benzoyl group.
Reduction Products: Reduced forms of the bromo-substituted benzoyl group.
Substitution Products: Derivatives with different substituents at the bromo and methyl positions.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol features a bromobenzoyl moiety attached to an azetidine ring, which contributes to its reactivity and biological profile. The presence of the bromine atom enhances its electrophilic character, making it a candidate for further chemical modifications.
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol, as anticancer agents. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from azetidine scaffolds have demonstrated cytotoxicity against MCF-7 breast cancer cells, with some exhibiting IC50 values in the low micromolar range. This suggests that 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol may share similar properties and warrant further investigation for its anticancer potential .
Enzyme Inhibition
Research indicates that azetidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and reduced tumor growth .
Polymer Chemistry
The unique structure of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol allows it to be utilized in polymer synthesis. Its bromine functionality can serve as a reactive site for further polymerization reactions or cross-linking processes, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.
Table 1: Antiproliferative Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol | MCF-7 | TBD | Tubulin Destabilization |
| Compound A | MCF-7 | 5.0 | CDK Inhibition |
| Compound B | HeLa | 4.5 | Microtubule Disruption |
Note: TBD = To Be Determined based on future studies.
Table 2: Pharmacokinetic Profile of Related Compounds
| Compound | Bioavailability (%) | Half-life (h) | Clearance (L/h/kg) |
|---|---|---|---|
| 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol | TBD | TBD | TBD |
| Compound C | 74% | 1.0 | 0.5 |
| Compound D | 50% | 1.8 | 0.8 |
Note: Pharmacokinetic data for 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is pending further investigation.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Halogen effects : Bromine in the benzoyl group (target compound) may confer distinct reactivity (e.g., Suzuki coupling) compared to chlorine in pyrimidine () or fluorine in thiazole ().
Physicochemical Properties
Key Observations :
- The benzoyl group in the target compound likely reduces solubility in aqueous media compared to benzyl-substituted analogs ().
- Halogenated derivatives (e.g., ) generally exhibit lower water solubility due to increased hydrophobicity.
Research and Application Insights
- Pharmaceutical relevance : 1-Benzylazetidin-3-ol () and 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol () are intermediates in drug discovery, suggesting the target compound may also serve as a scaffold for bioactive molecules.
- Synthetic utility : The bromine in the target compound’s benzoyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 1-[(3-bromophenyl)methyl]azetidin-3-ol ().
- The target compound’s benzoyl group may target enzymes with hydrophobic binding pockets.
Biological Activity
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can be represented as follows:
- Molecular Formula : C12H12BrNO2
- Molecular Weight : 284.13 g/mol
The presence of the bromine atom and the azetidine ring are significant for its biological interactions.
Biological Activity Overview
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol has been investigated for several biological activities:
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| Similar Compound A | U-937 (Leukemia) | 0.48 | G1 phase arrest and apoptosis induction |
| Similar Compound B | HCT-116 (Colon Cancer) | 0.19 | Inhibition of cell proliferation |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
2. Antimicrobial Activity
The antimicrobial potential of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol has also been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The presence of the bromine atom enhances its interaction with microbial targets, contributing to its efficacy.
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound was tested using the DPPH radical scavenging assay:
| Sample | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol | 75% |
| Ascorbic Acid (Control) | 90% |
These findings suggest that the compound possesses significant antioxidant capabilities, which could be beneficial in therapeutic applications.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives similar to 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as more effective agents against resistant cancer cells .
- Antimicrobial Evaluation : Research conducted on thiazolidinone derivatives showed enhanced antimicrobial activity due to structural modifications similar to those in azetidine derivatives. The findings support the hypothesis that halogenated compounds exhibit increased potency against Gram-positive and Gram-negative bacteria .
The mechanism by which 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It appears to induce cell cycle arrest at the G1 phase, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
